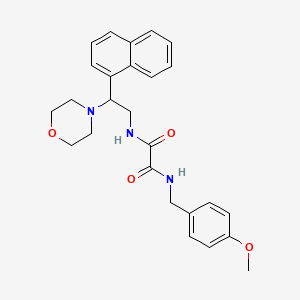

N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N'-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O4/c1-32-21-11-9-19(10-12-21)17-27-25(30)26(31)28-18-24(29-13-15-33-16-14-29)23-8-4-6-20-5-2-3-7-22(20)23/h2-12,24H,13-18H2,1H3,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZUKWBATPPPST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process generally includes:

Formation of the Methoxybenzyl Intermediate: This step involves the reaction of 4-methoxybenzyl chloride with a suitable base to form the methoxybenzyl intermediate.

Synthesis of the Morpholino Intermediate: The morpholino group is introduced through the reaction of morpholine with an appropriate naphthyl derivative.

Coupling Reaction: The final step involves the coupling of the methoxybenzyl intermediate with the morpholino intermediate in the presence of oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide with structurally or functionally related oxalamide derivatives, focusing on synthesis, biological activity, regulatory status, and safety.

Structural and Functional Analogues

Key Differences and Implications

Substituent Effects on Bioactivity: The target compound’s morpholino and naphthalene groups may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, making it a candidate for therapeutic use (e.g., kinase or cytochrome inhibition). In contrast, S336’s pyridinyl and dimethoxybenzyl groups optimize its interaction with umami taste receptors (hTAS1R1/hTAS1R3) . Compound 16’s hydroxybenzoyl group could facilitate hydrogen bonding in enzyme inhibition, while Compound 80’s chlorine atom may increase metabolic stability but raise toxicity concerns .

Simpler derivatives like Compound 80 achieve higher yields (68%) due to fewer steric and electronic challenges .

Regulatory and Safety Profiles: S336 and related flavoring oxalamides (e.g., No. 1769) have established safety thresholds (NOEL = 100 mg/kg bw/day), supported by metabolic studies showing hydrolysis to non-toxic fragments . The target compound’s morpholino and naphthalene groups introduce unknowns in metabolism and toxicity, necessitating specific studies to evaluate reactive metabolite formation or organ-specific effects .

Biological Activity

N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Molecular Structure and Characteristics

The compound features an oxalamide functional group, with a methoxybenzyl moiety and a morpholino group linked to an ethyl chain substituted with a naphthyl group. Its molecular formula is , and it has a molecular weight of 447.5 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its interaction with biological targets.

1. Anticancer Properties

Preliminary studies suggest that N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide may exhibit anticancer activity. The compound has been tested against various cancer cell lines, showing promise in inhibiting cell proliferation. For instance, compounds with similar oxalamide structures have demonstrated significant cytotoxic effects against HeLa and HCT116 cancer cells .

2. Anti-inflammatory Effects

The compound's structural components indicate potential anti-inflammatory properties, possibly by modulating specific inflammatory pathways or inhibiting pro-inflammatory enzymes such as COX-2 and iNOS . These mechanisms are essential for developing therapeutic agents aimed at treating inflammatory diseases.

3. Enzyme Inhibition

Research indicates that N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide may act as a biochemical probe or inhibitor in enzymatic studies. Its interaction with various enzymes could lead to modulation of their activity, impacting metabolic pathways relevant to disease states .

The exact mechanism of action for N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide involves binding to specific molecular targets, which may include enzymes or receptors associated with cancer progression and inflammation. This binding can lead to downstream effects that alter cellular function and promote therapeutic outcomes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, a comparison with structurally similar compounds is necessary:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N1-(4-methylbenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide | Methyl group instead of methoxy | Potentially different reactivity due to methyl substitution |

| N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide | Chlorine substituent | May exhibit distinct pharmacological properties |

| N1-(4-ethoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide | Ethoxy group instead of methoxy | Differences in lipophilicity affecting biological interactions |

The methoxy group in N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide enhances its reactivity and biological activity compared to other oxalamides, making it a candidate for further pharmacological research .

Study on Anticancer Activity

A study evaluated the anticancer effects of various oxalamides, including N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, against human cancer cell lines. Results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, suggesting its potential as an anticancer agent .

Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of oxalamides. The study found that compounds similar to N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide effectively reduced levels of inflammatory markers in vitro, supporting its potential application in treating inflammatory diseases .

Q & A

Q. What are the key synthetic routes for N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, and how can reaction conditions be optimized?

The synthesis involves three critical steps:

Methoxybenzyl Intermediate : Reacting 4-methoxybenzyl chloride with a base (e.g., NaOH) to form the methoxybenzyl intermediate.

Morpholino Intermediate : Introducing the morpholino group via reaction of morpholine with a naphthyl derivative.

Coupling Reaction : Combining intermediates using oxalyl chloride to form the oxalamide backbone .

Optimization Strategies :

- Use continuous flow reactors to enhance reaction efficiency.

- Employ catalytic systems (e.g., Pd catalysts) to reduce side reactions.

- Purify via recrystallization or chromatography (HPLC) for ≥95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Confirms structural integrity by resolving methoxybenzyl (δ 3.8 ppm) and morpholino protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight (447.5 g/mol) and detects impurities .

- X-ray Crystallography : Resolves 3D conformation, critical for studying binding interactions .

Advanced Research Questions

Q. How does the methoxy group influence bioactivity compared to analogs with methyl or chloro substituents?

A comparative analysis of oxalamide derivatives reveals:

Q. How can conflicting reports on anticancer activity (e.g., varying IC50 values) be methodologically resolved?

- Standardized Assays : Use consistent cell lines (e.g., HeLa) and protocols (MTT assay).

- Dose-Response Curves : Validate potency gradients; discrepancies may arise from differing incubation times (24 vs. 48 hours).

- Target Validation : Perform siRNA knockdowns to confirm mechanistic pathways (e.g., apoptosis vs. cell cycle arrest) .

Q. What computational strategies predict the compound’s mechanism of action?

Q. How can structural modifications enhance metabolic stability without compromising activity?

- Isosteric Replacement : Substitute the naphthyl group with bioisosteres (e.g., quinoline) to improve solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to delay hepatic clearance.

- Enzymatic Assays : Test stability in microsomal preparations (e.g., human liver microsomes) .

Methodological Considerations

Q. What experimental designs address low yields in the coupling step?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.